(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol CAS number lookup
(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol CAS number lookup
An In-Depth Technical Guide to (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol: Synthesis, Reactivity, and Applications
CAS Number: 1000684-06-9
Introduction
(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. Its structure, which combines a dichlorinated imidazole core with a reactive hydroxymethyl group and a stabilizing N-methyl substituent, makes it a uniquely versatile building block for creating complex molecular architectures. The imidazole ring is a privileged scaffold in pharmacology, appearing in numerous FDA-approved drugs, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification.[1][2] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its strategic applications, and methods for its analytical characterization.
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key data for (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol are summarized below.
| Property | Value | Source |
| CAS Number | 1000684-06-9 | , |
| Molecular Formula | C₅H₆Cl₂N₂O | |
| Molecular Weight | 181.02 g/mol | |
| Canonical SMILES | OCC1=NC(Cl)=C(Cl)N1C | |
| Storage Temperature | 2-8°C (Refrigerator) |
Strategic Synthesis Pathway
The synthesis of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol can be logically approached via a multi-step sequence starting from the commercially available 4,5-dichloro-1H-imidazole. The described pathway ensures high regioselectivity and functional group tolerance.
Causality in Synthetic Design
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N-Methylation (Step 1): The initial step involves the methylation of the imidazole ring. This is a critical strategic decision. The methyl group at the N-1 position prevents deprotonation in subsequent steps, which simplifies the reaction profile by eliminating potential side reactions and directs the following functionalization step exclusively to the C-2 position.[3]
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Formylation (Step 2): Introduction of a formyl (-CHO) group at the C-2 position is achieved via a Vilsmeier-Haack type reaction. This reaction is well-suited for introducing aldehyde functionalities onto electron-rich heterocyclic systems. The pre-installed N-methyl group enhances the stability and reactivity of the imidazole ring for this transformation.
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Reduction (Step 3): The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes over other potential functional groups, ensuring a clean conversion to the target methanol derivative.[4]
Experimental Protocol
Step 1: Synthesis of 4,5-Dichloro-1-methyl-1H-imidazole
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To a stirred suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 4,5-dichloro-1H-imidazole (1.0 equivalent) in THF dropwise at 0°C.
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Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
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Cool the mixture back to 0°C and add methyl iodide (MeI, 1.1 equivalents) dropwise.
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Let the reaction proceed at room temperature overnight.
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Carefully quench the reaction with water and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde
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In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous dimethylformamide (DMF) at 0°C. Stir for 30 minutes.
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Add a solution of 4,5-dichloro-1-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0°C.
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Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.
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Cool the reaction mixture and neutralize by slow addition of an aqueous solution of sodium acetate.
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Extract the product with diethyl ether, dry the organic phase, and concentrate to obtain the aldehyde.[4]
Step 3: Synthesis of (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol
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Dissolve the crude 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0°C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
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Quench the reaction by the slow addition of water.
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Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product. Purify by column chromatography on silica gel if necessary.[4]
Reactivity and Strategic Applications in Synthesis
The unique arrangement of functional groups in (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol provides three distinct points for chemical modification, making it a powerful intermediate.
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C4/C5 Chloro Groups: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of nucleophiles (e.g., phenols, thiols, amines), enabling the synthesis of diverse libraries of substituted imidazoles. The N-methyl group is advantageous here, as it prevents competitive deprotonation and reaction at the nitrogen atom, leading to cleaner reactions and higher yields.[3]
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C2 Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo O-alkylation or esterification to attach various side chains.
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Imidazole Core: The core ring structure is a valuable pharmacophore in its own right, known to participate in hydrogen bonding and metal coordination, which is crucial for biological activity.[5]
Role in Drug Discovery and Development
The imidazole scaffold is a cornerstone in medicinal chemistry, featured in drugs for a vast range of therapeutic areas including fungal infections, cancer, and hypertension.[2][6] (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol serves not as a final drug but as a crucial intermediate for generating novel drug candidates.
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Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the enzyme. The imidazole ring can act as a hinge-binder, forming critical hydrogen bonds. The functional handles on this specific molecule allow medicinal chemists to build out vectors that target specific regions of the kinase, enhancing potency and selectivity.
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Antifungal and Antiparasitic Agents: Azole-based compounds are famous for their antifungal properties. This molecule serves as a precursor for next-generation antifungal agents.[7] The dichloro substitutions can be used to modulate lipophilicity and metabolic stability, key parameters in drug design.
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Bioisostere: The imidazole ring is often used as a bioisostere for other chemical groups like amides or guanidines, helping to improve the pharmacokinetic properties of a lead compound.[1]
Analytical Characterization
Rigorous analytical confirmation is essential for verifying the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the methylene protons of the CH₂OH group (~4.5-5.0 ppm), and a broad singlet for the hydroxyl proton.
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¹³C NMR: Distinct signals would be present for the N-methyl carbon, the methylene carbon, and the three carbons of the imidazole ring, with the C4 and C5 carbons significantly shifted due to the attached chlorine atoms.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight. Critically, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with major peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio.
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Infrared (IR) Spectroscopy: A prominent broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol group.
Conclusion
(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol is a strategically designed chemical intermediate with high potential for synthetic chemistry. Its defined physicochemical properties and multiple points of reactivity make it an invaluable tool for researchers and drug development professionals. The N-methyl group provides reaction control, the dichloro-substituents offer a gateway to diverse analogs via nucleophilic substitution, and the C-2 methanol group serves as a versatile handle for further elaboration. This combination of features solidifies its role as a powerful building block for the discovery of next-generation pharmaceuticals and agrochemicals.
References
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 4- and 4,5-Functionalized Imidazol-2-Ylidenes from a Single 4,5-Unsubstituted Imidazol-2-Ylidene. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]
-
ACS Publications. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Available from: [Link]
-
MDPI. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Available from: [Link]
-
MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]
-
ResearchGate. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Biological Significance of Imidazole-based Analogues in New Drug Development. Available from: [Link]
-
Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. Available from: [Link]
-
Cision PR Newswire. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Available from: [Link]
- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royal-chem.com [royal-chem.com]
- 8. researchgate.net [researchgate.net]
